N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound classified as a pyrazole, which is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This compound features a methoxyphenyl group attached to the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring. The molecular formula is with a molecular weight of 231.29 g/mol. Its synthesis and applications span various fields, including medicinal chemistry and materials science.
The synthesis of N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine can be achieved through several methods:
In industrial settings, large-scale production may utilize batch or continuous flow processes, employing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). This ensures high yield and purity of the final product.
The compound's structure can be represented by its IUPAC name: N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine. The molecular structure includes:
The structural representation indicates significant delocalization of π-electron density within the pyrazole ring, which is crucial for its chemical reactivity.
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives for research purposes.
The mechanism of action for N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of target proteins, leading to either inhibition or activation of their functions. This binding is facilitated through:
The pathways involved may include signal transduction cascades and metabolic processes relevant to its applications in medicinal chemistry.
The physical properties of N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.29 g/mol |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI | InChI=1S/C13H17N3O/c1-10... |
InChI Key | NATNSLXUYOPXCG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1NCC2=CC=CC=C2OC)C |
The compound exhibits notable stability under standard conditions but may react under specific environments (e.g., acidic or basic conditions). Its solubility in organic solvents makes it suitable for various applications in laboratory settings.
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific applications:
This compound's diverse applications highlight its significance in ongoing scientific research and development efforts across multiple disciplines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: